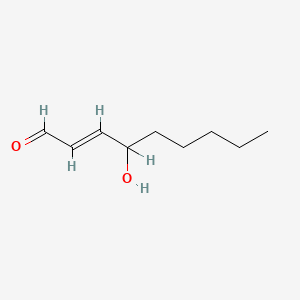

4-Hydroxynonenal

Description

Properties

IUPAC Name |

(E)-4-hydroxynon-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJFIQYAHPMBBX-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(/C=C/C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040395 | |

| Record name | (2E)-4-Hydroxy-2-nonenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxynonenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

75899-68-2, 29343-52-0, 128946-65-6 | |

| Record name | 4-Hydroxynonenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75899-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-nonenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029343520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-2-nonenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075899682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Hydroxy-2-nonenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128946656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-4-Hydroxy-2-nonenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-2-NONENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1CVM13F96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxynonenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Enduring Significance of 4-Hydroxynonenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery, historical perspective, and core methodologies associated with 4-Hydroxynonenal (4-HNE), a critical biomarker and mediator of oxidative stress. From its initial identification as a cytotoxic product of lipid peroxidation to its current status as a multifaceted signaling molecule, the scientific journey of 4-HNE has paralleled our growing understanding of the role of oxidative stress in health and disease. This guide details the seminal discoveries, key experimental protocols for its detection and quantification, and its intricate involvement in cellular signaling pathways. Quantitative data are presented in structured tables for clarity, and complex biological processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

A Historical Perspective: From a Toxic Aldehyde to a Signaling Hub

The story of this compound (4-HNE) begins in the mid-20th century, amidst growing interest in the deleterious effects of lipid peroxidation. Initially considered merely a toxic byproduct of oxidative damage, our understanding of 4-HNE has evolved dramatically. It is now recognized as a key signaling molecule with a dual, concentration-dependent role in cellular physiology and pathology.

The Dawn of Discovery

The first identification of a 4-hydroxyalkenal was in 1964 by the pioneering work of Hermann Esterbauer and his colleagues.[1] While initially misidentified as 4-hydroxy-octenal, this discovery laid the foundation for the isolation and characterization of 4-HNE.[1] Esterbauer's group later achieved the chemical synthesis of 4-HNE in 1967, a crucial step that enabled more controlled and in-depth investigations into its biological effects.[1]

Early Insights into Biological Activity

Early research focused on the cytotoxic properties of 4-HNE. In 1968, it was demonstrated to have a carcinostatic effect, inhibiting the growth of Ehrlich Ascites Tumor Cells.[1] Subsequent studies in 1971 identified the first molecular targets of 4-HNE, showing that it readily forms adducts with thiol groups on proteins, such as those in the enzyme glyceraldehyde phosphate dehydrogenase (GAPDH), leading to a loss of its activity.[1]

A Paradigm Shift: 4-HNE as a Signaling Molecule

A significant turning point in 4-HNE research came with the realization that its effects are concentration-dependent. While high concentrations (typically in the micromolar range) are cytotoxic and associated with pathological conditions, lower, physiological concentrations were found to play a role in modulating cellular signaling pathways.[2] This dual nature established 4-HNE as a "second messenger" of oxidative stress, capable of transducing signals from reactive oxygen species (ROS) into specific cellular responses.[3]

Key Milestones in 4-HNE Research

| Year | Milestone | Key Researchers/Contributors | Significance |

| 1964 | First identification of a 4-hydroxyalkenal (erroneously as 4-hydroxy-octenal) from autoxidized unsaturated fats.[1] | Schauenstein, E., Esterbauer, H., et al. | Laid the groundwork for the discovery of 4-HNE. |

| 1967 | First chemical synthesis of 4-HNE.[1] | Esterbauer, H., Weger, W. | Enabled controlled studies of 4-HNE's biological effects. |

| 1968 | Demonstration of the carcinostatic effect of hydroxyalkenals.[1] | Schauenstein, E., Wünschmann, B., Esterbauer, H. | Early evidence of the potent biological activity of 4-HNE. |

| 1971 | Identification of protein thiol groups as biological targets of 4-HNE.[1] | Schauenstein, E., Taufer, M., Esterbauer, H., et al. | Elucidated the mechanism of 4-HNE cytotoxicity through protein modification. |

| 1980 | Identification of 4-HNE as a major cytotoxic product of lipid peroxidation.[4][5] | Esterbauer, H., et al. | Solidified the link between lipid peroxidation and the formation of this toxic aldehyde. |

| 1993 | Discovery of the growth-stimulating effects of 4-HNE at physiological concentrations.[1] | Zarkovic N., Ilic Z., Jurin M., et al. | Revealed the dual, concentration-dependent role of 4-HNE in cellular processes. |

| 1993 & 1996 | Development of antibodies against 4-HNE-protein adducts.[1] | Multiple groups | Provided crucial tools for the specific detection and quantification of 4-HNE in biological samples. |

Core Experimental Protocols for 4-HNE Research

The study of 4-HNE relies on a variety of sophisticated techniques to detect its presence, quantify its levels, and identify its molecular targets. This section provides detailed methodologies for the key experiments cited in 4-HNE research.

Immunohistochemical (IHC) Detection of 4-HNE Protein Adducts in Tissues

Immunohistochemistry is a powerful technique to visualize the localization of 4-HNE-modified proteins within the cellular and tissue context.

Protocol:

-

Tissue Fixation: Fix fresh tissues overnight in Bouin's Solution (Saturated Picric Acid: Formaldehyde: Acetic Acid: H₂O = 15:5:1:10).[2] For formalin-fixed tissues, an antigen retrieval step may be necessary.[2]

-

Deparaffinization and Rehydration: Deparaffinize paraffin-embedded sections with xylene and rehydrate through a graded series of ethanol washes.[2]

-

Antigen Retrieval (if necessary for formalin-fixed tissues): Heat slides in 10mM citrate buffer (pH 6.0) using a microwave or autoclave (121°C for 10 minutes).[2]

-

Blocking: To prevent non-specific antibody binding, incubate sections with a blocking solution, such as normal serum from the same species as the secondary antibody (e.g., normal rabbit serum diluted 1:75), for at least 30 minutes at room temperature.[2]

-

Primary Antibody Incubation: Incubate the sections with a specific anti-4-HNE monoclonal antibody (e.g., clone HNEJ-2) at a concentration of 10-20 µg/mL overnight at 4°C.[2]

-

Secondary Antibody Incubation: After washing, apply a biotin-labeled secondary antibody (e.g., biotin-labeled rabbit anti-mouse IgG, diluted 1:300) and incubate for 40 minutes at room temperature.[2]

-

Signal Amplification (ABC Method): Incubate with an avidin-biotin-alkaline phosphatase complex (diluted 1:100) for 40 minutes at room temperature.[2]

-

Detection: Visualize the signal using a suitable substrate kit for alkaline phosphatase, such as BCIP/NBT.[2]

-

Counterstaining and Mounting: Counterstain with a nuclear stain like hematoxylin, dehydrate, and mount the slides.

Western Blotting for Detection of 4-HNE Modified Proteins

Western blotting allows for the detection and semi-quantification of 4-HNE-protein adducts in complex protein mixtures.

Protocol:

-

Sample Preparation: Lyse cells or tissues in a suitable buffer containing protease inhibitors. Determine the protein concentration of the lysate.

-

SDS-PAGE: Separate 20-50 µg of protein per lane on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for 4-HNE adducts (e.g., polyclonal anti-4-HNE antibody) diluted in blocking buffer (typically 1:500 to 1:2000) overnight at 4°C with gentle agitation.[6]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (typically 1:5000 to 1:20000) for 1 hour at room temperature.[6]

-

Washing: Repeat the washing step as in step 6.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a suitable imaging system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Quantification of 4-HNE Protein Adducts

ELISA provides a quantitative measure of 4-HNE protein adducts in biological fluids like plasma or serum, as well as in cell and tissue lysates. Both indirect and sandwich ELISA formats can be employed.[3]

Indirect ELISA Protocol:

-

Coating: Coat a 96-well microplate with the sample (e.g., plasma diluted in PBS) overnight at 4°C.

-

Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

-

Primary Antibody Incubation: Add the anti-4-HNE primary antibody at an optimized dilution and incubate for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: After washing, add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Detection: Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Measurement: Read the absorbance at 450 nm using a microplate reader. A standard curve using known amounts of 4-HNE-modified protein (e.g., 4-HNE-BSA) should be run in parallel to quantify the results.

Mass Spectrometry for Identification of 4-HNE Adduction Sites

Mass spectrometry (MS) is the gold standard for identifying the specific amino acid residues on a protein that are modified by 4-HNE. Both MALDI-TOF/TOF and LC-MS/MS approaches are commonly used.[7]

General Workflow:

-

Protein Isolation and In-solution or In-gel Digestion: Isolate the protein of interest or a complex protein mixture. Denature, reduce, and alkylate the proteins, followed by enzymatic digestion (e.g., with trypsin) to generate peptides.

-

LC-MS/MS Analysis:

-

Separate the peptides using reverse-phase liquid chromatography (LC).

-

Introduce the separated peptides into the mass spectrometer.

-

The mass spectrometer will perform a full scan (MS1) to determine the mass-to-charge ratio (m/z) of the peptides.

-

The instrument then selects precursor ions for fragmentation (MS2 or tandem MS), generating a fragmentation pattern that can be used to determine the amino acid sequence and the location of the 4-HNE modification (a mass shift of +156.11 Da for a Michael adduct).[8]

-

-

Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein database to identify the modified peptides and pinpoint the exact site of 4-HNE adduction.

MALDI-TOF/TOF Analysis:

-

Sample Preparation: Mix the digested peptide sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and spot it onto a MALDI target plate.

-

MS Analysis: The MALDI-TOF instrument will measure the m/z of the peptides.

-

MS/MS Analysis: Select specific peptide ions for fragmentation to determine their sequence and identify the modification site.

High-Performance Liquid Chromatography (HPLC) for Quantification of Free 4-HNE

HPLC is a sensitive method for quantifying the levels of free, unbound 4-HNE in biological samples.

Protocol Outline:

-

Sample Preparation: Deproteinize the sample (e.g., plasma) and perform a solid-phase extraction (SPE) to clean up and concentrate the analyte.[9]

-

Derivatization: React the 4-HNE in the sample with a fluorescent labeling agent to enhance detection sensitivity.[9]

-

HPLC Separation: Separate the derivatized 4-HNE from other components on a reverse-phase HPLC column.

-

Detection: Detect the derivatized 4-HNE using a fluorescence detector.

-

Quantification: Quantify the amount of 4-HNE by comparing the peak area to a standard curve generated with known concentrations of 4-HNE.

4-HNE in Cellular Signaling: A Double-Edged Sword

4-HNE exerts its biological effects by modulating a variety of signaling pathways. Its impact is highly dependent on its intracellular concentration, creating a delicate balance between physiological regulation and pathological damage.

Pro-Apoptotic Signaling at High Concentrations

At elevated concentrations, 4-HNE is a potent inducer of apoptosis through both the extrinsic and intrinsic pathways.[9]

-

Extrinsic Pathway: 4-HNE can directly interact with the Fas death receptor, leading to the activation of a signaling cascade involving ASK1, JNK, and ultimately caspase-3, a key executioner of apoptosis.[9]

-

Intrinsic Pathway: 4-HNE can also induce the p53-mediated pathway, leading to the activation of Bax, p21, JNK, and caspase-3.[9]

Caption: 4-HNE-Induced Apoptotic Signaling Pathways.

Modulation of the Nrf2/KEAP1 Pathway

The Nrf2/KEAP1 pathway is a critical cellular defense mechanism against oxidative stress. 4-HNE can directly interact with cysteine residues on KEAP1, the negative regulator of Nrf2. This modification disrupts the KEAP1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a battery of antioxidant and detoxification genes.

Caption: Modulation of the Nrf2/KEAP1 Pathway by 4-HNE.

An Experimental Workflow for Identifying 4-HNE Protein Adducts

The identification of novel protein targets of 4-HNE is a crucial area of research for understanding its diverse biological roles. A typical experimental workflow combines biochemical techniques with mass spectrometry.

Caption: Experimental Workflow for Identifying 4-HNE Protein Adducts.

Conclusion and Future Directions

From its humble beginnings as an obscure lipid peroxidation product, this compound has emerged as a central player in the complex interplay between oxidative stress, cellular signaling, and disease pathogenesis. Its concentration-dependent duality, acting as both a toxicant and a signaling molecule, underscores the intricate nature of redox biology. The methodologies outlined in this guide provide a robust toolkit for researchers to further unravel the multifaceted roles of 4-HNE.

Future research will likely focus on several key areas:

-

Therapeutic Targeting: Developing strategies to selectively modulate 4-HNE levels or its interactions with specific proteins holds therapeutic promise for a range of diseases, from neurodegenerative disorders to cancer.

-

Systems-Level Understanding: Integrating proteomics, metabolomics, and genomics will provide a more holistic view of the cellular response to 4-HNE and its role in complex biological networks.

-

Biomarker Development: Refining and standardizing methods for 4-HNE detection will enhance its utility as a clinical biomarker for monitoring disease progression and therapeutic efficacy.

The continued exploration of 4-HNE's biology will undoubtedly yield further insights into the fundamental mechanisms of oxidative stress and open new avenues for the development of novel therapeutic interventions.

References

- 1. Measurement of HNE-protein adducts in human plasma and serum by ELISA—Comparison of two primary antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunohistochemical detection of 4-HNE(4-hydoxy-2-nonenal): JaICA's OXIDATIVE STRESS PROTOCOLS [jaica.com]

- 3. Measurement of this compound (4-HNE) Protein Adducts by ELISA | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-HNE Immunohistochemistry and Image Analysis for Detection of Lipid Peroxidation in Human Liver Samples Using Vitamin E Treatment in NAFLD as a Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. The this compound–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ajrms.com [ajrms.com]

endogenous synthesis pathways of 4-Hydroxynonenal

An In-depth Technical Guide to the Endogenous Synthesis Pathways of 4-Hydroxynonenal (4-HNE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-nonenal (4-HNE), a highly reactive α,β-unsaturated aldehyde, is one of the most abundant and cytotoxic products of lipid peroxidation.[1] It is generated through the oxidative degradation of ω-6 polyunsaturated fatty acids (PUFAs), which are integral components of cellular membranes.[2][3] Long considered merely a toxic byproduct of oxidative stress, 4-HNE is now recognized as a "second messenger of reactive oxygen species (ROS)," playing a critical role in cellular signaling and the pathogenesis of numerous diseases.[1][4] Its biological activity is highly dependent on its intracellular concentration; at low levels (0.1-3 µM), it modulates signaling pathways, while at higher concentrations (10 µM - 5 mM), it induces significant cellular damage, leading to apoptosis and necrosis.[5][6] This dual role makes 4-HNE a crucial molecule of interest in physiology, pathology, and pharmacology. This guide provides a detailed overview of the core endogenous pathways of 4-HNE synthesis, methods for its detection, and its impact on key cellular signaling networks.

Core Synthesis Pathways of this compound

The formation of 4-HNE is a multi-step process initiated by the peroxidation of ω-6 PUFAs, primarily linoleic acid and arachidonic acid.[3] Mitochondria, being a primary site of ROS production, are also a major hub for 4-HNE generation, particularly through the oxidation of the linoleic acid-rich phospholipid, cardiolipin.[7][8] The synthesis can proceed through both non-enzymatic, free radical-mediated reactions and specific enzymatic pathways.

Non-Enzymatic Pathway (Autoxidation)

This pathway is a free-radical chain reaction initiated by ROS, which abstract a hydrogen atom from a PUFA. This process leads to the formation of lipid hydroperoxides (LOOHs), such as 13-hydroperoxyoctadecadienoic acid (13-HPODE) from linoleic acid or 15-hydroperoxyeicosatetraenoic acid (15-HPETE) from arachidonic acid.[1][9] The decomposition of these unstable hydroperoxides, often catalyzed by transition metals like ferrous iron (Fe²⁺), generates alkoxyl radicals.[1][7] These radicals then undergo β-scission (cleavage), breaking down the fatty acid chain to release a variety of products, including the highly reactive 4-HNE.[1][10]

Enzymatic Pathway

Specific enzymes can catalyze the oxidation of PUFAs, contributing to 4-HNE formation.

-

Lipoxygenases (LOXs): Enzymes like 15-lipoxygenase (15-LOX) can directly oxygenate arachidonic and linoleic acids to form their respective hydroperoxides (15-HPETE and 13-HPODE), which are key precursors to 4-HNE.[4][11]

-

Cyclooxygenases (COXs): COX-2 can oxidize arachidonic acid to produce reactive carbonyl compounds, including 4-HNE.[9]

-

Cytochrome P450: These enzymes are also involved in lipid oxidation and can contribute to the generation of 4-HNE precursors.[9]

Mitochondrial Pathway

The inner mitochondrial membrane is particularly susceptible to lipid peroxidation due to its high content of cardiolipin, a phospholipid containing up to 90% linoleic acid, and its proximity to the ROS-generating electron transport chain.[7][8] A novel mechanism has been proposed for 4-HNE formation from cardiolipin oxidation that involves a cross-chain peroxyl radical addition and subsequent decomposition.[7] This pathway links mitochondrial dysfunction directly to the production of 4-HNE, implicating it in a host of metabolic and neurodegenerative diseases.[7][8]

Caption: Overview of enzymatic and non-enzymatic pathways for 4-HNE synthesis.

Downstream Signaling and Biological Effects

4-HNE exerts its biological effects primarily by forming covalent adducts with nucleophilic side chains of amino acids—cysteine, histidine, and lysine—in proteins.[4][12] This adduction can alter protein structure and function, thereby modulating critical signaling pathways.

-

Nrf2/Keap1 Pathway: At low concentrations, 4-HNE can activate the Nrf2 antioxidant response by modifying Keap1, allowing Nrf2 to translocate to the nucleus and induce the expression of detoxification enzymes like glutathione S-transferases (GSTs).[4][5]

-

NF-κB Pathway: The effect of 4-HNE on the pro-inflammatory NF-κB pathway is concentration-dependent. Low concentrations can activate it, while higher concentrations are inhibitory.[5]

-

Apoptosis and Cell Death: High concentrations of 4-HNE lead to overwhelming protein damage, mitochondrial dysfunction, and activation of apoptotic pathways involving MAPKs (p38, JNK) and caspases.[9][13]

-

Ferroptosis: 4-HNE-protein adducts are also implicated in ferroptosis, a form of iron-dependent regulated cell death characterized by extensive lipid peroxidation.[4]

Caption: Concentration-dependent signaling effects of 4-HNE.

Quantitative Data on 4-HNE

The concentration of 4-HNE is a critical determinant of its biological outcome. The tables below summarize reported concentrations in various biological contexts.

Table 1: 4-HNE Concentrations in Biological Systems

| Condition | System/Tissue | Concentration Range | Reference(s) |

|---|---|---|---|

| Physiological | General Cellular | 0.1 - 3 µM | [6] |

| Healthy Human Serum | < 40 years old | < 0.075 µM | [8] |

| > 60 years old | 0.09 - 0.125 µM | [8] | |

| Oxidative Stress | General Cellular | 10 µM - 5 mM | [6] |

| Rat Hepatocytes (CCl₄ exposure) | Up to 100 µM | [6] |

| | NAFLD Patient Liver | Significantly higher than controls |[14] |

Table 2: Concentration-Dependent Effects of 4-HNE

| Concentration | Cellular Effect | Reference(s) |

|---|---|---|

| ≤ 0.3 µM | Activation of Nrf2 signaling | [5] |

| 0.1 - 1 µM | Activation of NF-κB via IKK | [5] |

| > 10 µM | Strong reaction with proteins, cytotoxicity, organ damage | [6] |

| > 25 µM | Dose-dependent detection of protein adducts in HepG2 cells |[14] |

Experimental Protocols

Induction of Lipid Peroxidation and 4-HNE Synthesis

A. In Vitro Microsomal Lipid Peroxidation

-

Objective: To generate 4-HNE from the PUFA-rich membranes of liver microsomes.

-

Protocol:

-

Isolate microsomes from rat or mouse liver via differential centrifugation.

-

Resuspend the microsomal pellet in a suitable buffer (e.g., 150 mM KCl, 50 mM Tris-HCl, pH 7.4).

-

Initiate peroxidation by adding an NADPH-generating system (NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) and a source of iron (e.g., 10 µM ADP-Fe³⁺).[15]

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 0-60 minutes). The reaction is characterized by a rapid initial phase of 4-HNE formation.[15]

-

Stop the reaction by adding an antioxidant like butylated hydroxytoluene (BHT) and placing it on ice.

-

Proceed with 4-HNE quantification using HPLC or MS-based methods.

-

B. In Cellulo Induction of Oxidative Stress

-

Objective: To induce endogenous 4-HNE formation in cultured cells.

-

Protocol:

-

Culture cells of interest (e.g., ARPE-19, HepG2) to the desired confluency.[14][16]

-

Replace the culture medium with a fresh medium containing a pro-oxidant agent. Common agents include:

-

After the incubation period, wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors and BHT.[17]

-

Collect the lysate for analysis of 4-HNE protein adducts by Western Blot, ELISA, or mass spectrometry.

-

Detection and Quantification of 4-HNE

A. Immunochemical Methods: ELISA for 4-HNE Protein Adducts

-

Principle: A competitive ELISA format is commonly used to quantify total 4-HNE-protein adducts in a sample.[18]

-

Protocol Summary (based on Abcam ab238538):

-

Plate Coating: A 96-well plate is pre-coated with a 4-HNE conjugate.

-

Competitive Binding: Add standards (known concentrations of 4-HNE-BSA) and samples to the wells. Then, add a specific anti-4-HNE antibody. The antibody will bind to the 4-HNE in the sample or to the 4-HNE coated on the plate.

-

Incubation & Washing: Incubate for 1 hour to allow binding. Wash the plate to remove unbound antibody and sample components.

-

Secondary Antibody: Add an HRP-conjugated secondary antibody that binds to the primary anti-4-HNE antibody captured on the plate.

-

Detection: Add a substrate solution (e.g., TMB). The HRP enzyme converts the substrate to a colored product. The signal intensity is inversely proportional to the amount of 4-HNE in the sample.

-

Quantification: Measure absorbance at 450 nm and calculate the 4-HNE concentration in the samples by comparing their absorbance to the standard curve.

-

B. Mass Spectrometry (MS) for Adduct Identification

-

Principle: MS identifies 4-HNE adducts by detecting the specific mass shift they impart to amino acid residues. Michael addition results in a +156 Da mass increase, while Schiff base formation results in a +138 Da increase.[19][20]

-

Workflow:

-

Sample Preparation: Isolate the protein of interest or digest a complex protein mixture (from cell/tissue lysate) into peptides using trypsin.

-

Enrichment (Optional): For low-abundance modifications, enrich HNE-modified peptides using specific affinity methods.[21]

-

LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them with a tandem mass spectrometer (e.g., ESI-QTOF).[19][22]

-

Data Acquisition: The mass spectrometer performs an initial full scan (MS1) to measure the mass-to-charge ratio of the intact peptides. It then selects precursor ions for fragmentation (MS/MS or MS2), generating fragment ions that reveal the peptide's amino acid sequence.

-

Data Analysis: Specialized software searches the MS/MS spectra against a protein database, allowing for variable modifications. The software identifies peptides with mass shifts corresponding to 4-HNE adducts (+156 or +138 Da) and can often pinpoint the exact modified residue (Cys, His, or Lys).[19]

-

Caption: General workflow for the study of 4-HNE formation and detection.

References

- 1. This compound in the pathogenesis and progression of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-2-nonenal: a critical target in oxidative stress? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. The this compound–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound from Mitochondrial and Dietary Sources Causes Lysosomal Cell Death for Lifestyle-Related Diseases [mdpi.com]

- 7. FORMATION OF this compound FROM CARDIOLIPIN OXIDATION: INTRAMOLECULAR PEROXYL RADICAL ADDITION AND DECOMPOSITION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound from Mitochondrial and Dietary Sources Causes Lysosomal Cell Death for Lifestyle-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemistry and Biochemistry Aspects of the 4-Hydroxy-2,3-trans-nonenal [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Activation of proinflammatory signaling by this compound-Src adducts in aged kidneys - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-HNE Immunohistochemistry and Image Analysis for Detection of Lipid Peroxidation in Human Liver Samples Using Vitamin E Treatment in NAFLD as a Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Studies on the mechanism of formation of this compound during microsomal lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phosphatidylinositol 3 Kinase Pathway and 4-Hydroxy-2-Nonenal-Induced Oxidative Injury in the RPE - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Highly Sensitive, Reproducible Assay for Determining this compound Protein Adducts in Biological Material - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of this compound (4-HNE) Protein Adducts by ELISA | Springer Nature Experiments [experiments.springernature.com]

- 19. Mass spectrometry-based proteomics of oxidative stress: Identification of 4-hydroxy-2-nonenal (HNE) adducts of amino acids using lysozyme and bovine serum albumin as model proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. A Mass Spectrometric Analysis of 4-hydroxy-2-(E)-nonenal Modification of Cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of 4-Hydroxynonenal in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxynonenal (4-HNE) is a highly reactive α,β-unsaturated aldehyde generated from the peroxidation of ω-6 polyunsaturated fatty acids, such as arachidonic and linoleic acids.[1][2] Historically viewed as a cytotoxic byproduct of oxidative stress, a growing body of evidence has established 4-HNE as a critical signaling molecule that participates in the regulation of a variety of cellular processes.[1][3][4] Its biological effects are concentration-dependent, exhibiting a hormetic response where low concentrations activate adaptive and protective signaling pathways, while higher concentrations lead to cellular dysfunction and death.[4][5] This guide provides an in-depth technical overview of the physiological role of 4-HNE in cell signaling, with a focus on its mechanisms of action, the pathways it modulates, and the experimental methodologies used to study its effects.

Data Presentation: Concentration-Dependent Effects of 4-HNE

The cellular response to 4-HNE is tightly regulated by its concentration. Under physiological conditions, intracellular levels of 4-HNE are maintained at a low level, typically in the range of 0.1-5 μM.[1][3] However, under conditions of oxidative stress, these levels can increase significantly, reaching concentrations of 10-50 μM or even higher in pathological states.[1][6] The following tables summarize the quantitative data on the concentration-dependent effects of 4-HNE on various signaling pathways and cellular outcomes.

Table 1: Signaling Effects of 4-HNE at Physiological and Low Pathological Concentrations

| 4-HNE Concentration | Cellular Effect | Signaling Pathway | Cell Type |

| 0.01 μM | Reduced endothelial cell junctional communication | G protein-mediated signaling | Endothelial cells |

| 0.1-1 μM | Activation of NF-κB | IKK activation | Human fibroblast cells, RAW 264.7 cells, Vascular smooth muscle cells |

| ≤ 0.3 μM | Activation of Nrf2 signaling | aPKCι, PI3K, MAPKs | Various |

| 0.1 μM | Increased VEGF secretion | Not specified | Retinal pigment epithelial (RPE) cells |

| 1 μM | Increased AKT phosphorylation | PI3K/AKT | Vascular smooth muscle cells |

Table 2: Toxic and Inhibitory Effects of 4-HNE at High Pathological Concentrations

| 4-HNE Concentration | Cellular Effect | Signaling Pathway | Cell Type |

| > 2 μM | Detrimental to cell survival and proliferation | General toxicity | Various |

| 2.5 μM | Inhibition of IKK | NF-κB pathway | Human fibroblast cells |

| > 5 μM | Blocked VEGF expression | Not specified | Retinal pigment epithelial (RPE) cells |

| 5-100 μM | Decreased AKT phosphorylation and activity | AKT pathway | MG63 human osteosarcoma cells, 3T3-L1 adipocytes, human OA chondrocytes, Jurkat cells |

| 10 μM | Genotoxicity and cell death | General toxicity | Various |

| 15 μM | Increased IKK phosphorylation and NF-κB activation (controversial) | NF-κB pathway | Rat prostate endothelial cells |

| 40 μM | Inhibition of LKB1 and AMPK activity, activation of mTORC1 | LKB1-AMPK-mTORC1 | Isolated cardiomyocytes, HEK293T cells, rat ventricular cardiomyocytes |

| 500 μM | Inhibition of Ca2+/Mg2+-ATPase and Na+/K+-ATPase activity | Ion transport | Erythrocyte membrane, rat striatal synaptosomes |

Core Signaling Pathways Modulated by this compound

4-HNE exerts its signaling effects primarily through the formation of covalent adducts with nucleophilic amino acid residues, particularly cysteine, histidine, and lysine, on target proteins.[1][7] This modification can alter the protein's structure and function, leading to the modulation of downstream signaling cascades.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. 4-HNE at low concentrations can activate the Nrf2 pathway by directly modifying cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[4][8][9] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the expression of a battery of antioxidant and detoxification enzymes.[8]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. The effect of 4-HNE on this pathway is complex and concentration-dependent. At low concentrations (0.1-1 μM), 4-HNE can activate NF-κB by forming adducts with and activating IκB kinase (IKK), which then phosphorylates the inhibitor of NF-κB (IκB).[3] This leads to the ubiquitination and proteasomal degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[4] Conversely, at higher concentrations (2.5-50 μM), 4-HNE has been shown to inhibit NF-κB activation by directly forming adducts with and inhibiting IKK or even NF-κB subunits themselves.[3]

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK pathways, including ERK, JNK, and p38 MAPK, are crucial for regulating a wide range of cellular processes such as proliferation, differentiation, and apoptosis. 4-HNE has been shown to activate all three major MAPK pathways.[10][11][12] The activation of MAPKs by 4-HNE can occur through various mechanisms, including the adduction and activation of upstream kinases such as Src and apoptosis signal-regulating kinase 1 (ASK1), or through the inhibition of phosphatases that dephosphorylate and inactivate MAPKs.[10][13]

Experimental Protocols

Studying the effects of 4-HNE on cell signaling requires specific and carefully controlled experimental procedures. Below are detailed methodologies for key experiments.

Cell Culture and 4-HNE Treatment

-

Cell Culture: Culture the desired cell line (e.g., HepG2, HUVEC) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

-

4-HNE Stock Solution: Prepare a stock solution of 4-HNE (e.g., 10 mM) in a suitable solvent such as ethanol or DMSO. Store the stock solution at -80°C in small aliquots to minimize freeze-thaw cycles.

-

Cell Treatment: Seed cells in culture plates and allow them to adhere and reach the desired confluency (typically 70-80%). Prior to treatment, replace the growth medium with a serum-free or low-serum medium to avoid confounding effects from serum components.

-

Dosing: Dilute the 4-HNE stock solution to the desired final concentrations in the cell culture medium immediately before use. Add the 4-HNE-containing medium to the cells and incubate for the specified duration (e.g., 30 minutes for signaling pathway activation, 24 hours for cytotoxicity assays).

Detection of 4-HNE Protein Adducts

a) Western Blotting:

-

Cell Lysis: After 4-HNE treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for 4-HNE-protein adducts (e.g., anti-4-HNE monoclonal antibody) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

b) Enzyme-Linked Immunosorbent Assay (ELISA):

-

Standard Preparation: Prepare a standard curve by incubating a known protein (e.g., BSA) with increasing concentrations of 4-HNE.[14]

-

Coating: Coat a 96-well plate with the 4-HNE-protein adduct standards and the cell lysate samples overnight at 4°C.[14]

-

Blocking: Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Primary Antibody Incubation: Add the anti-4-HNE primary antibody to the wells and incubate for 2 hours at room temperature.

-

Secondary Antibody Incubation: Wash the plate and add an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

Detection: Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution. Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Analysis of Downstream Signaling Events

The activation of signaling pathways downstream of 4-HNE can be assessed by measuring the phosphorylation status of key signaling proteins using Western blotting, as described above, with primary antibodies specific for the phosphorylated forms of the proteins of interest (e.g., anti-phospho-Nrf2, anti-phospho-p65, anti-phospho-ERK).

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of 4-HNE on a specific signaling pathway.

Conclusion

This compound is a multifaceted molecule that has transitioned from being considered solely a marker of cellular damage to a recognized signaling molecule with profound physiological and pathological implications. Its concentration-dependent effects on key signaling pathways, including Nrf2, NF-κB, and MAPKs, underscore the complexity of its biological role. A thorough understanding of the mechanisms by which 4-HNE modulates these pathways is crucial for the development of novel therapeutic strategies for a wide range of diseases associated with oxidative stress, including cardiovascular diseases, neurodegenerative disorders, and cancer. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further elucidate the intricate role of 4-HNE in cellular signaling and to explore its potential as a therapeutic target.

References

- 1. Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunomodulatory effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrophilic Aldehyde 4-Hydroxy-2-Nonenal Mediated Signaling and Mitochondrial Dysfunction [mdpi.com]

- 5. Effects of this compound on vascular endothelial and smooth muscle cell redox signaling and function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The this compound–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? [mdpi.com]

- 8. Anti-oxidative stress regulator NF-E2-related factor 2 mediates the adaptive induction of antioxidant and detoxifying enzymes by lipid peroxidation metabolite this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Activation of proinflammatory signaling by this compound-Src adducts in aged kidneys - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Hydroxy-2-nonenal: a critical target in oxidative stress? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms of 4-Hydroxy-2-nonenal Induced Pro- and Anti-Apoptotic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Highly Sensitive, Reproducible Assay for Determining this compound Protein Adducts in Biological Material - PMC [pmc.ncbi.nlm.nih.gov]

The Formation of 4-Hydroxynonenal from Omega-6 Fatty Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxynonenal (4-HNE) is a highly reactive α,β-unsaturated aldehyde generated from the oxidative degradation of omega-6 polyunsaturated fatty acids (ω-6 PUFAs), primarily linoleic acid and arachidonic acid.[1][2] As a key biomarker and mediator of oxidative stress, 4-HNE is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1][3] Its biological effects are concentration-dependent, ranging from signaling modulation at low levels to cytotoxicity at higher concentrations.[4] This technical guide provides an in-depth overview of the core mechanisms of 4-HNE formation, detailed experimental protocols for its generation and quantification, and a summary of its impact on key cellular signaling pathways.

Biochemical Pathways of 4-HNE Formation

The generation of 4-HNE from ω-6 PUFAs occurs through a complex process known as lipid peroxidation, which can be initiated by both non-enzymatic and enzymatic mechanisms. The foundational process is a free radical-mediated chain reaction.[1]

Non-Enzymatic Formation: Free Radical-Mediated Lipid Peroxidation

This pathway is initiated by reactive oxygen species (ROS) that abstract a hydrogen atom from a bis-allylic methylene group of an ω-6 PUFA, forming a lipid radical. This radical then reacts with molecular oxygen to form a lipid peroxyl radical, which can propagate the chain reaction by abstracting a hydrogen from another PUFA, yielding a lipid hydroperoxide (LOOH) and a new lipid radical. The decomposition of these lipid hydroperoxides, particularly 13-hydroperoxyoctadecadienoic acid (13-HPODE) from linoleic acid and 15-hydroperoxyeicosatetraenoic acid (15-HpETE) from arachidonic acid, leads to the formation of 4-HNE.[1][5] This process can be initiated by various stimuli, including exposure to UV light, metal ions (e.g., via the Fenton reaction), and other sources of ROS.[1]

Enzymatic Formation

Specific enzymes can also initiate or contribute to the formation of 4-HNE. Lipoxygenases (LOXs) and cyclooxygenases (COXs) can catalyze the oxidation of ω-6 PUFAs to form lipid hydroperoxides, which then serve as precursors for 4-HNE.[6][7] For instance, soybean lipoxygenase can be used experimentally to generate 13-HPODE from linoleic acid, which subsequently decomposes to 4-HNE.[5] In some cellular contexts, cytochrome P450 enzymes may also be involved.[8]

The core pathway of lipid peroxidation leading to 4-HNE formation is visualized below.

References

- 1. This compound in the pathogenesis and progression of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-2-Nonenal, a Reactive Product of Lipid Peroxidation, and Neurodegenerative Diseases: A Toxic Combination Illuminated by Redox Proteomics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FORMATION OF this compound FROM CARDIOLIPIN OXIDATION: INTRAMOLECULAR PEROXYL RADICAL ADDITION AND DECOMPOSITION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Double-Edged Sword: 4-Hydroxynonenal's Role in the Pathogenesis of Human Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxynonenal (4-HNE), a major aldehydic product of lipid peroxidation, has emerged as a critical mediator in the pathogenesis of a wide array of human diseases. Initially recognized as a mere cytotoxic byproduct of oxidative stress, 4-HNE is now understood to be a potent signaling molecule that can modulate various cellular processes, including inflammation, apoptosis, and cell proliferation. Its effects are highly concentration-dependent, acting as a double-edged sword that can either promote cell survival and adaptive responses at low concentrations or induce significant cellular damage and death at higher levels. This technical guide provides a comprehensive overview of the multifaceted role of 4-HNE in human pathologies, with a focus on cancer, neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. We present a detailed summary of quantitative data on 4-HNE levels in various disease states, in-depth experimental protocols for its detection and analysis, and visual representations of the key signaling pathways it influences. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and target the complex biology of 4-HNE in human health and disease.

Introduction

Under conditions of oxidative stress, reactive oxygen species (ROS) can trigger the peroxidation of polyunsaturated fatty acids within cellular membranes, leading to the formation of a variety of reactive aldehydes. Among these, 4-hydroxy-2-nonenal (4-HNE) is one of the most abundant and extensively studied.[1][2] Due to its high reactivity, 4-HNE readily forms covalent adducts with cellular macromolecules, including proteins, DNA, and phospholipids, thereby altering their function and contributing to cellular dysfunction.[3][4]

The biological impact of 4-HNE is dictated by its intracellular concentration. At low, physiological levels, it participates in cellular signaling and can induce adaptive responses. However, elevated concentrations of 4-HNE are associated with a range of pathological conditions, including cancer, neurodegenerative diseases, cardiovascular diseases, and chronic inflammatory disorders.[1][2][5] This dual role makes 4-HNE a complex but crucial molecule to understand in the context of human disease.

This guide will delve into the intricate mechanisms by which 4-HNE contributes to disease pathogenesis, provide quantitative data on its prevalence in various disorders, and offer detailed experimental protocols for its study.

Quantitative Analysis of 4-HNE in Human Diseases

The quantification of 4-HNE and its adducts in biological samples is a critical tool for assessing the level of oxidative stress and its potential contribution to disease. The following tables summarize the reported concentrations of 4-HNE in various human diseases compared to healthy controls.

Table 1: 4-HNE Levels in Neurodegenerative Diseases

| Disease | Tissue/Fluid | 4-HNE Concentration (Patient) | 4-HNE Concentration (Control) | Method | Reference(s) |

| Alzheimer's Disease | Brain (Hippocampus/Parahippocampal Gyrus) | Significantly Increased Protein-Bound HNE | Baseline | Dot-Blot Immunohistochemistry | [6] |

| Alzheimer's Disease | Brain | ~20 µM | 0.1 - 10 µM | Not Specified | [7] |

| Alzheimer's Disease | Plasma | Median: 20.6 µmol/l (IQR: 6.0–25.2) | Median: 7.8 µmol/l (IQR: 3.3–14.5) | Not Specified | [8][9] |

| Alzheimer's Disease | Amygdala, Hippocampus, Parahippocampal Gyrus | Significantly Increased Free HNE | Baseline | Not Specified | [10] |

Table 2: 4-HNE Levels in Inflammatory Diseases

| Disease | Tissue/Fluid | 4-HNE Concentration (Patient) | 4-HNE Concentration (Control) | Method | Reference(s) |

| Rheumatoid Arthritis | Plasma | 0.34 (0.09) µmol/l | 0.09 (0.03) µmol/l (Osteoarthritis) | Not Specified | [1][6][7] |

| Rheumatoid Arthritis | Synovial Fluid | 0.54 (0.19) µmol/l | 0.24 (0.19) µmol/l (Osteoarthritis) | Not Specified | [1][6][7] |

| Rheumatoid Arthritis | Serum | 1.52 ± 0.26 pg/mL (Established RA) | Healthy Controls | ELISA | [11] |

| Inflammatory Bowel Disease | Plasma | Significantly Elevated C4A3-HNE and C4A4-HNE | Healthy Donors | Not Specified | [8] |

Table 3: 4-HNE Levels in Cancer

| Disease | Tissue/Fluid | 4-HNE Levels (Patient vs. Control) | Method | Reference(s) |

| Prostate Cancer | Plasma | Significantly Increased 4-HNE-protein adducts | ELISA | [4][12] |

| Oropharyngeal Squamous Cell Carcinoma | Tumor Tissue and Stroma | Increased HNE-immunopositivity compared to control | Immunohistochemistry | [13] |

| Colitis-Associated Cancer (Murine Model) | Colon Biopsies | Remarkably increased expression of 4-HNE adducts | Immunohistochemistry | [14] |

Table 4: 4-HNE Levels in Cardiovascular Diseases

| Disease | Tissue/Fluid | 4-HNE Levels (Patient vs. Control) | Method | Reference(s) |

| Right Ventricular Failure | Myocardial Tissue | Increased 4-HNE adduction of metabolic and mitochondrial proteins | 2D Gel Electrophoresis and Western Blot | [15] |

| Primary Cerebral Infarction (Recurrent) | Serum | 50.00 ng/ml (23.56–72.35 ng/ml) | 41.42 ng/ml (20.18–65.62 ng/ml) (Non-recurrent) | Not Specified |

Key Signaling Pathways Modulated by 4-HNE

4-HNE exerts its biological effects by modulating a variety of signaling pathways critical for cellular function and survival. The following diagrams, generated using the DOT language, illustrate some of the key pathways affected by 4-HNE.

Detailed Experimental Protocols

Accurate and reproducible measurement of 4-HNE and its biological effects is paramount for advancing our understanding of its role in disease. This section provides detailed protocols for key experimental techniques.

Quantification of 4-HNE Protein Adducts by ELISA

This protocol describes a competitive ELISA for the quantification of 4-HNE-protein adducts in biological samples.[2][16][17][18]

Materials:

-

96-well microplate

-

4-HNE-BSA standard

-

Anti-4-HNE antibody

-

HRP-conjugated secondary antibody

-

Substrate solution (e.g., TMB)

-

Stop solution

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Coating buffer (e.g., carbonate-bicarbonate buffer)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Sample diluent

Procedure:

-

Coating: Coat the wells of a 96-well plate with 100 µL of 4-HNE-BSA conjugate at a concentration of 1 µg/mL in coating buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Sample and Standard Incubation: Prepare a standard curve of 4-HNE-BSA. Add 50 µL of standards and samples (diluted in sample diluent) to the wells.

-

Primary Antibody Incubation: Immediately add 50 µL of diluted anti-4-HNE antibody to each well. Incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Detection: Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes.

-

Stop Reaction: Add 100 µL of stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the concentration of 4-HNE-protein adducts in the samples by interpolating from the standard curve.

Detection of 4-HNE in Tissues by Immunohistochemistry (IHC)

This protocol outlines the steps for detecting 4-HNE-modified proteins in formalin-fixed, paraffin-embedded tissue sections.[1][19][20][21]

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections on slides

-

Xylene

-

Ethanol series (100%, 95%, 70%)

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking solution (e.g., normal serum)

-

Anti-4-HNE primary antibody

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform antigen retrieval by heating the slides in antigen retrieval solution.

-

Peroxidase Blocking: Incubate slides in 3% hydrogen peroxide to block endogenous peroxidase activity.

-

Blocking: Block non-specific binding sites with a blocking solution.

-

Primary Antibody Incubation: Incubate slides with the anti-4-HNE primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Incubate slides with a biotinylated secondary antibody.

-

ABC Reagent Incubation: Incubate slides with the ABC reagent.

-

Detection: Visualize the signal using a DAB substrate kit, which produces a brown precipitate.

-

Counterstaining: Counterstain the sections with hematoxylin.

-

Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then mount with a coverslip using mounting medium.

-

Analysis: Examine the slides under a microscope to assess the localization and intensity of 4-HNE staining.

Analysis of 4-HNE by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantification of free 4-HNE in biological samples.[2][16][17][22]

Materials:

-

HPLC system with a UV or fluorescence detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., acetonitrile/water or methanol/water mixture)

-

4-HNE standard

-

Derivatizing agent (for fluorescence detection, e.g., dinitrophenylhydrazine)

-

Extraction solvent (e.g., hexane or ethyl acetate)

-

Solid-phase extraction (SPE) cartridges

Procedure:

-

Sample Preparation: Homogenize tissue samples or use plasma/serum directly.

-

Extraction: Extract 4-HNE from the sample using an appropriate organic solvent. For cleaner samples, a solid-phase extraction (SPE) step can be included.

-

Derivatization (for fluorescence detection): React the extracted 4-HNE with a derivatizing agent to form a fluorescent product.

-

HPLC Analysis: Inject the prepared sample onto the HPLC system.

-

Separation: Separate 4-HNE from other components on the C18 column using an isocratic or gradient elution with the chosen mobile phase.

-

Detection: Detect 4-HNE using a UV detector (at ~220 nm) or a fluorescence detector (at the appropriate excitation and emission wavelengths for the derivative).

-

Quantification: Quantify the amount of 4-HNE in the sample by comparing the peak area to a standard curve generated with known concentrations of 4-HNE.

Identification of 4-HNE Protein Adducts by Mass Spectrometry (MS)

This protocol describes a general workflow for the identification of specific protein targets of 4-HNE adduction.[5][13][19][23][24]

Materials:

-

Mass spectrometer (e.g., LC-MS/MS system)

-

Enrichment tools (e.g., anti-4-HNE antibodies for immunoprecipitation or affinity chromatography)

-

Proteases (e.g., trypsin)

-

Reagents for protein reduction and alkylation (e.g., DTT and iodoacetamide)

-

Bioinformatics software for data analysis

Procedure:

-

Protein Extraction: Extract total protein from cells or tissues.

-

Enrichment of 4-HNE-adducted proteins (Optional but recommended): Use immunoprecipitation or affinity chromatography with anti-4-HNE antibodies to enrich for modified proteins.

-

Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry. The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

-

Data Analysis: Use bioinformatics software to search the acquired MS/MS spectra against a protein database to identify the peptides and the specific amino acid residues modified by 4-HNE (mass shift of +156 Da for Michael adducts).

Assessment of 4-HNE-Induced Apoptosis

4.5.1. Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[3][9][18][25][26]

Materials:

-

Cell culture materials

-

4-HNE

-

Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, and a p-nitroaniline (pNA)-conjugated substrate like DEVD-pNA)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Treatment: Treat cells with various concentrations of 4-HNE for the desired time period. Include a positive control for apoptosis (e.g., staurosporine).

-

Cell Lysis: Lyse the cells using the provided lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Assay Reaction: In a 96-well plate, mix equal amounts of protein from each lysate with the reaction buffer containing the DEVD-pNA substrate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Read the absorbance at 405 nm. The amount of pNA released is proportional to the caspase-3 activity.

-

Analysis: Normalize the caspase-3 activity to the protein concentration and express the results as a fold change compared to the untreated control.

4.5.2. TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[20][21][27][28][29]

Materials:

-

Cells grown on coverslips or tissue sections

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Fluorescent microscope

Procedure:

-

Sample Preparation: Fix and permeabilize the cells or tissue sections.

-

TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture to allow the TdT enzyme to label the 3'-OH ends of fragmented DNA with labeled dUTPs.

-

Detection: If using fluorescently labeled dUTPs, the signal can be directly visualized. If using biotin-labeled dUTPs, an additional step with fluorescently labeled streptavidin is required.

-

Counterstaining: Counterstain the nuclei with a DNA dye like DAPI.

-

Analysis: Visualize the samples under a fluorescent microscope. Apoptotic cells will show bright nuclear fluorescence.

Measurement of 4-HNE-Induced Reactive Oxygen Species (ROS) Production

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

-

Cell culture materials

-

4-HNE

-

DCFH-DA probe

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate or appropriate culture vessel.

-

Probe Loading: Incubate the cells with DCFH-DA in serum-free medium. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

-

Washing: Wash the cells with PBS to remove excess probe.

-

4-HNE Treatment: Treat the cells with various concentrations of 4-HNE.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader or flow cytometer.

-

Analysis: The increase in fluorescence intensity is proportional to the amount of ROS produced.

Conclusion and Future Directions

This compound is a pivotal molecule in the pathophysiology of numerous human diseases. Its dual nature as both a toxic aldehyde and a signaling molecule underscores the complexity of oxidative stress-related pathologies. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the intricate roles of 4-HNE.

Future research should focus on several key areas:

-

Elucidating the complete "HNE-adductome" in various diseases to identify novel protein targets and biomarkers.

-

Developing more sensitive and specific methods for the in vivo imaging and real-time monitoring of 4-HNE.

-

Designing and testing therapeutic strategies that specifically target 4-HNE production, detoxification, or its downstream signaling pathways.

A deeper understanding of the mechanisms by which 4-HNE contributes to disease will undoubtedly pave the way for the development of novel and effective therapeutic interventions for a wide range of human disorders.

References

- 1. Occurrence of (E)-4-hydroxy-2-nonenal in plasma and synovial fluid of patients with rheumatoid arthritis and osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of this compound by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. media.cellsignal.com [media.cellsignal.com]

- 4. This compound in the pathogenesis and progression of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of the Lipid Peroxidation Product this compound in Obesity, the Metabolic Syndrome, and Associated Vascular and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Occurrence of (E)-4-hydroxy-2-nonenal in plasma and synovial fluid of patients with rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. abcam.com [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. Is this compound a Predictive Parameter for the Development of Joint Erosion in Patients With Rheumatoid Arthritis? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Serum this compound associates with the recurrence of patients with primary cerebral infarction [frontiersin.org]

- 13. The this compound–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Colonic expression of glutathione S-transferase alpha 4 and this compound adducts is correlated with the pathology of murine colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. ajrms.com [ajrms.com]

- 17. Quantitative determination of the lipid peroxidation product this compound by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. info.gbiosciences.com [info.gbiosciences.com]

- 21. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Mass spectrometry-based proteomics of oxidative stress: Identification of 4-hydroxy-2-nonenal (HNE) adducts of amino acids using lysozyme and bovine serum albumin as model proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. sciencellonline.com [sciencellonline.com]

- 28. biotna.net [biotna.net]

- 29. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Dual Role of 4-Hydroxynonenal: A Technical Guide to its Cellular Metabolism and Detoxification

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Cellular Mechanisms for Managing the Cytotoxic and Signaling Aldehyde, 4-Hydroxynonenal.

[City, State] – [Date] – This in-depth technical guide provides a detailed overview of the cellular metabolism and detoxification of this compound (4-HNE), a key bioactive aldehyde involved in both physiological signaling and pathological states. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working in fields where oxidative stress and lipid peroxidation are critical factors.

This compound is a major electrophilic by-product of lipid peroxidation of omega-6 polyunsaturated fatty acids.[1] Due to its high reactivity, 4-HNE can form adducts with cellular macromolecules, including proteins, DNA, and phospholipids, leading to cellular dysfunction and cytotoxicity.[2] However, at lower, physiological concentrations, 4-HNE acts as a signaling molecule, modulating various cellular processes.[1][3] The cellular concentration of 4-HNE is tightly regulated by a complex network of detoxification enzymes. Under physiological conditions, its concentration ranges from 0.1 to 3 µM, but during oxidative stress, it can escalate to levels between 10 µM and 5 mM.[4]

This guide delves into the primary enzymatic and non-enzymatic pathways responsible for the metabolism and detoxification of 4-HNE, presents quantitative data on enzyme kinetics and metabolite concentrations, and provides detailed experimental protocols for the study of these processes.

Key Metabolic Pathways of this compound

The detoxification of 4-HNE is primarily accomplished through three major enzymatic pathways:

-

Conjugation with Glutathione (GSH): This is a major detoxification route, catalyzed by Glutathione S-transferases (GSTs).[5] The GSTA4-4 isoform exhibits the highest catalytic efficiency for 4-HNE.[6][7] The resulting glutathione-S-conjugate (GS-HNE) is more water-soluble and can be further metabolized and eliminated from the cell.[6]

-

Oxidation to 4-hydroxy-2-nonenoic acid (HNA): This reaction is catalyzed by Aldehyde Dehydrogenases (ALDHs), with mitochondrial ALDH2 playing a significant role.[8][9] HNA is a less reactive metabolite that can be further metabolized.

-

Reduction to 1,4-dihydroxynonene (DHN): This pathway is carried out by Aldo-Keto Reductases (AKRs) and Alcohol Dehydrogenases (ADHs), utilizing NADPH or NADH as cofactors.[10][11] AKR1C1 is a key enzyme in this process.[10]

In addition to these enzymatic pathways, 4-HNE can react non-enzymatically with glutathione and other cellular nucleophiles. A significant fate of 4-HNE is the formation of covalent adducts with proteins, which can alter their structure and function.[2]

Quantitative Insights into 4-HNE Metabolism

The efficiency of the enzymatic detoxification pathways is critical in determining the cellular fate of 4-HNE. The following tables summarize key quantitative data related to enzyme kinetics and cellular concentrations.

| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Source(s) |

| Human AKR1C1 | 4-HNE | 34 | 8.8 | 4.3 x 10³ | [10] |

| Human GSTA1-1 | 4-HNE | - | - | 50-fold lower than GSTA4-4 | [6] |

| Human GSTA4-4 | 4-HNE | - | - | High | [5][6] |

| Human Mitochondrial ALDH2 | 4-HNE | - | - | Substrate and inhibitor | [8] |

| Condition | Cellular Compartment | 4-HNE Concentration Range | Source(s) |

| Physiological | General Cellular | 0.1 - 3 µM | [4] |

| Oxidative Stress | General Cellular | 10 µM - 5 mM | [4] |

| CCl₄-treated Rats | Hepatocytes | up to 100 µM | [4] |

Table 2: Cellular Concentrations of this compound.

Signaling Pathways Modulated by this compound

At sub-toxic concentrations, 4-HNE functions as a signaling molecule that can influence a variety of cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Mass spectrometry for detection of 4-hydroxy-trans-2-nonenal (HNE) adducts with peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound from Mitochondrial and Dietary Sources Causes Lysosomal Cell Death for Lifestyle-Related Diseases [mdpi.com]

- 5. Interactions of glutathione transferases with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substrate Specificity Combined with Stereopromiscuity in Glutathione Transferase A4-4-dependent Metabolism of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutathione transferase A4-4 resists adduction by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of human mitochondrial aldehyde dehydrogenase by 4-hydroxynon-2-enal and 4-oxonon-2-enal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The reactive oxygen species--and Michael acceptor-inducible human aldo-keto reductase AKR1C1 reduces the alpha,beta-unsaturated aldehyde 4-hydroxy-2-nonenal to 1,4-dihydroxy-2-nonene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential metabolism of this compound in liver, lung and brain of mice and rats - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: 4-Hydroxynonenal's Role in Apoptosis and Cell Cycle Regulation

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary